molecular formula C10H20Cl2N2O8 B091822 2-Aminopentanedioic acid hydrochloride CAS No. 15767-75-6

2-Aminopentanedioic acid hydrochloride

Cat. No.: B091822
CAS No.: 15767-75-6
M. Wt: 367.18 g/mol
InChI Key: HRQWATTWSFPTMF-XMAHMERKSA-N
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Description

Contextualization within Amino Acid Chemistry and Biochemistry Research

In the vast landscape of amino acid chemistry and biochemistry, 2-aminopentanedioic acid hydrochloride serves as a fundamental building block and a key metabolic intermediate. As a derivative of glutamic acid, it is central to studies on protein synthesis, cellular metabolism, and neurotransmission. ontosight.aichemimpex.com Researchers utilize this compound to investigate metabolic pathways, particularly the transamination and deamination processes where glutamate (B1630785) is a key player in nitrogen disposal. wikipedia.orgnih.gov

In biotechnology and cell culture, L-glutamic acid hydrochloride is an essential component of cell culture media, such as the MEM non-essential amino acids solution, supporting the growth and viability of various cell lines for research in cellular biology and the production of biologics. fishersci.ca Its role extends to the study of enzyme kinetics and as a precursor in the synthesis of other significant biomolecules, including the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov The hydrochloride form is particularly favored in research applications due to its high water solubility, which facilitates the preparation of precise concentrations for experimental assays. ontosight.aifishersci.ca

Nomenclature and Stereoisomeric Forms for Research Specificity

The specificity of research applications often necessitates the use of distinct stereoisomers of this compound. The chirality of the alpha-carbon results in two enantiomers, the (S)- or L- form and the (R)- or D- form, as well as the racemic mixture, DL-form. Each form possesses unique properties and applications in research.

(S)-2-Aminopentanedioic Acid Hydrochloride

Also known as L-glutamic acid hydrochloride, the (S)-isomer is the biologically active and most abundant form in nature. It is the enantiomer incorporated into proteins during biosynthesis and plays a crucial role as the primary excitatory neurotransmitter in the vertebrate central nervous system. wikipedia.orgdrugbank.com In academic research, (S)-2-aminopentanedioic acid hydrochloride is extensively used to study neuronal differentiation, synaptic plasticity, learning, and memory. nih.govmedchemexpress.com It is also a key component in studies aimed at understanding and modeling excitotoxicity, a process implicated in various neurological disorders. nih.gov Furthermore, its derivatives are being investigated for their potential in pharmaceutical development. medchemexpress.commdpi.com

Table 1: Properties of (S)-2-Aminopentanedioic Acid Hydrochloride

Property Value
Synonyms L-Glutamic acid hydrochloride, (S)-2-Aminoglutaric acid hydrochloride sigmaaldrich.com
Molecular Formula C5H9NO4 · HCl sigmaaldrich.com
Molecular Weight 183.59 g/mol nih.gov
Melting Point 214 °C (with decomposition) sigmaaldrich.com
Solubility in Water 50 mg/ml sigmaaldrich.com
Optical Rotation +24.4° (c=6 in H2O) sigmaaldrich.com

| IUPAC Name | (2S)-2-aminopentanedioic acid;hydrochloride nih.gov |

D-2-Aminopentanedioic Acid Hydrochloride

D-2-aminopentanedioic acid hydrochloride, the unnatural (R)-enantiomer, is less common in higher organisms but plays significant roles in the biology of microorganisms. chemicalbook.com It is a crucial component of the peptidoglycan layer in bacterial cell walls, making it a target for antibiotic research. chemicalbook.com In academic research, the D-isomer and its derivatives are utilized to study bacterial metabolism and to develop novel antimicrobial agents. chemicalbook.com Derivatives like D-glutamic acid dimethyl ester hydrochloride and D-glutamic acid diethyl ester hydrochloride serve as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. cymitquimica.comchemimpex.comchemicalbook.com

Table 2: Properties of D-2-Aminopentanedioic Acid and its Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key Research Application
D(-)-Glutamic acid C5H9NO4 147.13 247-249 (dec.) Study of bacterial peptidoglycan synthesis chemicalbook.com
D-Glutamic acid dimethyl ester hydrochloride C7H13NO4·HCl 211.6 98-105 chemimpex.com Intermediate in pharmaceutical synthesis chemimpex.com

DL-2-Aminopentanedioic Acid Hydrochloride

DL-2-aminopentanedioic acid hydrochloride is a racemic mixture containing equal amounts of the D- and L-enantiomers. sigmaaldrich.com In research, it is often used as a starting material for the synthesis of various compounds where stereospecificity is not initially required. sigmaaldrich.com It has been utilized in studies on the mechanisms of crystal formation and self-assembly on surfaces. sigmaaldrich.comchemicalbook.com Furthermore, DL-glutamic acid has been employed as a nitrogen or energy source in the culture of certain microorganisms and in nutritional studies. sigmaaldrich.com Its solubility in 1 M HCl makes it convenient for various laboratory applications. sigmaaldrich.comsigmaaldrich.com

Table 3: Properties of DL-2-Aminopentanedioic Acid

Property Value
Synonyms (±)-2-Aminoglutaric acid, (±)-2-Aminopentanedioic acid sigmaaldrich.com
Molecular Formula C5H9NO4 nih.gov
Molecular Weight 147.13 g/mol nih.gov
Melting Point 225-227 °C (with decomposition) sigmaaldrich.com
Appearance White solid chemicalbook.com

| Solubility | Soluble in 1 M HCl sigmaaldrich.com |

Relationship to Glutamic Acid (2-Aminopentanedioic Acid) in Chemical and Biochemical Research

This compound is the hydrochloride salt of glutamic acid. drugs.com This formulation is frequently preferred in research and industrial settings due to its enhanced stability and higher solubility in aqueous solutions compared to glutamic acid, which is only slightly soluble in water. ontosight.ainih.govsolubilityofthings.com The addition of hydrochloric acid protonates the amino group, forming the hydrochloride salt and increasing its polarity. drugs.com

In experimental contexts, particularly in cell culture and neurobiology, using the hydrochloride salt allows for the preparation of stock solutions at higher concentrations. nih.gov However, it is crucial for researchers to consider the potential impact of the hydrochloric acid on the pH of the experimental medium, as pH alterations can independently affect cellular activity. nih.gov For most biochemical applications, once dissolved and buffered in a physiological solution, the compound dissociates, and the glutamic acid moiety becomes available to interact with biological systems in the same manner as glutamic acid from other sources. ontosight.aiwikipedia.org Thus, the hydrochloride form serves as a convenient and highly soluble delivery vehicle for the glutamic acid molecule in research settings.

Properties

CAS No.

15767-75-6

Molecular Formula

C10H20Cl2N2O8

Molecular Weight

367.18 g/mol

IUPAC Name

(2R)-2-aminopentanedioic acid;(2S)-2-aminopentanedioic acid;dihydrochloride

InChI

InChI=1S/2C5H9NO4.2ClH/c2*6-3(5(9)10)1-2-4(7)8;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);2*1H/t2*3-;;/m10../s1

InChI Key

HRQWATTWSFPTMF-XMAHMERKSA-N

SMILES

C(CC(=O)O)C(C(=O)O)N.Cl

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N.Cl.Cl

Other CAS No.

138-15-8
15767-75-6

solubility

27.5 [ug/mL]

Origin of Product

United States

Ii. Synthetic Methodologies and Preparation Strategies

Chemical Synthesis Approaches for 2-Aminopentanedioic Acid Hydrochloride

2-Aminopentanedioic acid, commonly known as glutamic acid, can be prepared and isolated in its hydrochloride form through various chemical strategies. These methods range from laboratory-scale preparations using stereochemically pure precursors to large-scale industrial processes that have evolved over more than a century.

The preparation of an enantiomerically pure form of this compound, such as the D-glutamic acid hydrochloride ((R)-2-aminopentanedioic acid hydrochloride), can be conveniently achieved in a laboratory setting from its corresponding salt, like monosodium glutamate (B1630785). orgsyn.org This process relies on the principle of shifting the equilibrium to crystallize the less soluble hydrochloride salt by adding a strong acid.

A typical procedure involves dissolving the sodium salt of the specific glutamic acid enantiomer in water. orgsyn.org Subsequently, a calculated amount of hydrochloric acid is added to the solution. The solution is then boiled, often with a decolorizing agent like activated carbon, to remove impurities before being filtered. orgsyn.org Upon cooling the clear filtrate, typically in a refrigerator or ice bath, the this compound crystallizes out of the solution. orgsyn.org The crystals can then be collected by filtration. Further concentration of the mother liquor may yield additional crops of the product. orgsyn.org

This method is highly effective for isolating a specific stereoisomer as its hydrochloride salt without affecting its chiral center. The purity of the resulting product is generally high, making it suitable for research applications.

The history of 2-aminopentanedioic acid production is intrinsically linked to its isolation from natural sources. In 1866, German chemist Karl Heinrich Ritthausen first isolated the compound by treating wheat gluten with sulfuric acid. wikipedia.org However, the industrial-scale production began after 1908, when Kikunae Ikeda of Tokyo Imperial University identified glutamic acid as the source of the "umami" taste from seaweed broth. wikipedia.orgnih.gov

The earliest industrial method involved the acid hydrolysis of vegetable proteins, which are rich in glutamic acid. nih.govbepls.com Wheat gluten, containing as much as 30-35% glutamic acid, was a primary raw material. wikipedia.orgbepls.com The process involved heating the gluten with hydrochloric acid for an extended period. bepls.com This not only hydrolyzed the protein into its constituent amino acids but also directly formed their hydrochloride salts, including glutamic acid hydrochloride. bepls.comgoogle.com After hydrolysis, the mixture was filtered to remove insoluble residues (humins). The filtrate was then concentrated and cooled, allowing the L-glutamic acid hydrochloride to crystallize. bepls.comgoogle.com

While effective, this protein hydrolysis method had limitations. bepls.com In the 1950s, chemical synthesis routes were developed, but these were largely supplanted by a more efficient and stereospecific method: microbial fermentation. wikipedia.orgnih.gov Today, the vast majority of global L-glutamic acid production utilizes fermentation with the bacterium Corynebacterium glutamicum. wikipedia.orgslideshare.net This process uses sugars and ammonia (B1221849) as starting materials. wikipedia.org Following fermentation, the L-glutamic acid is recovered from the broth. The isolation and purification can be achieved by concentration and crystallization, and the compound is widely available as its hydrochloride salt. wikipedia.org

Production Era Primary Method Starting Material Key Process Direct Product Form
Late 19th - Mid 20th Century Protein HydrolysisWheat Gluten, Vegetable Proteins bepls.comHeating with Hydrochloric Acid bepls.comGlutamic Acid Hydrochloride bepls.com
Mid 20th Century - Present Microbial FermentationSugars, Ammonia wikipedia.orgFermentation using Corynebacterium glutamicum slideshare.netL-Glutamic Acid

This interactive table summarizes the evolution of industrial production methods for 2-aminopentanedioic acid.

Direct chemical synthesis of 2-aminopentanedioic acid typically results in a racemic mixture, containing equal amounts of the L- and D-enantiomers. bepls.comnih.gov One established synthetic route starts with acrylonitrile. nih.gov Other methods include the alkylation of benzoylaminomalonic ester with a β-bromopropionic ester, followed by hydrolysis, or synthesis from acrolein via β-aldehydobutyric acid. orgsyn.org Amination of alpha-bromocarboxylic acids also provides a direct route to α-amino acids. libretexts.org

Because chemical synthesis produces a racemic mixture, a crucial subsequent step is optical resolution to separate the desired enantiomer. researchgate.net Several techniques have been developed for this purpose.

Preferential Crystallization: This method exploits the fact that under supersaturated conditions, seeding a racemic solution with crystals of one enantiomer can induce the crystallization of that same enantiomer. researchgate.net However, without a mechanism to racemize the unwanted enantiomer in the solution, the maximum yield is limited to 50%. tandfonline.comtandfonline.com Research has shown that combining preferential crystallization with enzymatic racemization using an enzyme like glutamate racemase can dramatically improve both the yield and optical purity. tandfonline.comtandfonline.com

Resolution with Chiral Agents: This classic technique involves reacting the racemic amino acid with a pure chiral resolving agent (an acid or a base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. acs.org For example, DL-glutamic acid has been resolved using an optical isomer of 1-hydroxy-2-aminobutane. acs.org After separation, the desired enantiomer is recovered by removing the resolving agent.

The table below presents comparative data on the efficiency of optical resolution of DL-glutamate using different techniques.

Resolution Technique Conditions Yield Optical Purity (ee) Source
Preferential Crystallization Without enzymatic racemization49.4%13.8% ee tandfonline.com
Preferential Crystallization With immobilized glutamate racemase97.7%97.4% ee tandfonline.com
Preferential Crystallization 10 g/L L-glutamic acid seeds, initial supersaturation of 1.6055.5% pure L-crystalsNot specified researchgate.net

This interactive table showcases the impact of different methodologies on the optical resolution of DL-glutamate.

Targeted Synthesis of Research-Specific Derivatives

The basic structure of 2-aminopentanedioic acid serves as a versatile scaffold for the synthesis of specialized derivatives with applications in materials science and medicinal chemistry.

N-acyl amino acid surfactants are a class of biodegradable and mild surfactants valued in personal care products. researchgate.netchalmers.se Those derived from 2-aminopentanedioic acid are particularly noted for having two carboxylic acid groups in their polar head, which can enhance water solubility. chalmers.sechalmers.se

The most common and industrially significant method for synthesizing these surfactants is the Schotten-Baumann reaction . researchgate.netchalmers.se This process involves the acylation of the amino group of glutamic acid. The general steps are as follows:

Amino Acid Solubilization: 2-aminopentanedioic acid is dissolved in an alkaline aqueous solution, typically using sodium hydroxide, to form sodium glutamate. google.com

Acylation: A fatty acid chloride (e.g., lauroyl chloride, cocoyl chloride) is added to the cooled, stirred solution. google.com The reaction is a condensation between the fatty acid chloride and the amino group of the glutamate. google.com

Product Formation: The reaction yields the crude N-acyl amino acid sodium salt. researchgate.net This product can then be purified and, if desired, dried to a powder. researchgate.net

This chemical synthesis route is highly versatile, allowing for the incorporation of various fatty acid chains (from C6 to C22, saturated or unsaturated) to tune the surfactant's properties. google.com Yields for the synthesis of various N-acyl amino acid surfactants using this and related chemical methods can range from 60% to over 95%. researchgate.net

Fluorinated analogues of 2-aminopentanedioic acid are of significant interest in medicinal chemistry as they can act as enzyme inhibitors or metabolic probes. The introduction of fluorine atoms can profoundly alter the molecule's biological properties.

The synthesis of these derivatives often starts from L-glutamic acid, utilizing its inherent chirality to produce stereochemically defined products. A variety of synthetic strategies have been developed to introduce fluorine at different positions of the carbon skeleton.

For instance, the synthesis of γ-4,4-difluoro-glutamic acid has been achieved using a Michael addition reaction. This approach involves the reaction of a 2,2-difluoroketene silyl (B83357) acetal (B89532) with an acryloyloxazolidinone. The resulting adduct undergoes a series of transformations, including bromination, azide (B81097) substitution, hydrolysis, and reduction, to yield the final difluorinated amino acid.

Another approach for synthesizing 4-fluoroglutamic acid stereoisomers involves using electrophilic fluorinating agents on pyroglutamic acid derivatives, which are readily prepared from L-glutamic acid. researchgate.net The stereochemical outcome of the fluorination can be dependent on the substrate and reaction conditions, allowing for the selective synthesis of different stereoisomers. researchgate.net The synthesis of all four stereoisomers of 4-fluoroglutamic acid has been accomplished through stereospecific routes. researchgate.net

Synthesis of Amides from 2-Aminopentanedioic Acid through Carboxylic Acid Activation (e.g., Acyl Halides, Azides, Anhydrides, Esters)

The direct condensation of a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.netstackexchange.com To facilitate amide bond formation under milder conditions, one of the carboxylic acid groups of 2-aminopentanedioic acid must first be "activated". This process involves converting the carboxyl group into a more reactive derivative, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an amine. researchgate.net Several classes of activated intermediates are commonly employed for this purpose, including acyl halides, acyl azides, anhydrides, and activated esters. researchgate.netnih.gov Given that 2-aminopentanedioic acid is an amino acid, protection of the α-amino group is a critical prerequisite for these methods to prevent self-polymerization and other side reactions.

Acyl Halides

The conversion of a carboxylic acid to a highly reactive acyl halide, typically an acyl chloride, is a direct method for acid activation. researchgate.net Reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are commonly used for this transformation. researchgate.net The resulting acyl chloride readily reacts with a primary or secondary amine in an exothermic reaction to yield the corresponding amide. This reaction, often conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, is known as the Schotten-Baumann reaction.

However, the use of acyl chlorides in the context of α-amino acids like 2-aminopentanedioic acid presents challenges. The harsh conditions required for their formation are often incompatible with sensitive functional groups. researchgate.net Furthermore, α-amino acyl chlorides are prone to side reactions and racemization at the chiral center. researchgate.net Despite these difficulties, this method remains a fundamental approach for synthesizing simple amides.

Acyl Azides

The acyl azide method is a valuable strategy for amide bond formation, particularly in peptide synthesis, due to its significant resistance to racemization. researchgate.net An acyl azide can be prepared from an N-protected 2-aminopentanedioic acid derivative, which is then reacted with the desired amine to form the amide bond. This method is a key component of the Curtius rearrangement, where the acyl azide is used as an intermediate. The Schmidt reaction also utilizes azides to react with carbonyl compounds, ultimately yielding amides. The stability of the acyl azide intermediate and the mild reaction conditions contribute to the preservation of stereochemical integrity.

Anhydrides

Activating a carboxylic acid group as an anhydride (B1165640) is another widely used technique. This can be achieved by forming a symmetric anhydride from two molecules of N-protected 2-aminopentanedioic acid, or more commonly, by generating a mixed anhydride in situ. highfine.com The mixed anhydride method involves reacting the N-protected amino acid with an acylating agent, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base. highfine.com This creates a highly reactive mixed anhydride intermediate, which is not isolated but immediately treated with the amine nucleophile to produce the target amide. highfine.com While generally less reactive than acyl halides, mixed anhydrides offer a good balance of reactivity and stability, providing high yields of the desired product with minimal side reactions. highfine.com Another approach involves using mixed anhydrides of carboxylic acids with boric acid as the acylating agents. google.com

Esters

The aminolysis of esters—the reaction of an ester with an amine—is another pathway to amide synthesis. masterorganicchemistry.com The reaction with simple alkyl esters, such as methyl or ethyl esters, is often sluggish and may require elevated temperatures to proceed at a reasonable rate. masterorganicchemistry.comgoogle.com To overcome this, "activated esters" are frequently employed. These esters are synthesized using alcohols with electron-withdrawing groups, such as p-nitrophenol or N-hydroxysuccinimide (NHS). These electron-withdrawing groups make the alkoxy component a better leaving group, thereby increasing the reactivity of the ester towards aminolysis. The use of activated esters is a cornerstone of modern solid-phase peptide synthesis due to the mild reaction conditions, high yields, and suppression of racemization.

Table 1: Comparison of Carboxylic Acid Activation Methods for Amide Synthesis

Activation MethodCommon Activating Reagent(s)Intermediate FormedKey Characteristics & ConsiderationsByproduct(s)
Acyl Halides Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Acyl ChlorideVery high reactivity; fast reactions. Reagents can be harsh and incompatible with sensitive substrates. researchgate.net High risk of racemization for α-amino acids. researchgate.netHydrogen chloride (HCl)
Acyl Azides Diphenylphosphoryl azide (DPPA), Sodium azide (NaN₃) with a mixed anhydrideAcyl AzideLow degree of racemization, making it suitable for peptide chemistry. researchgate.netDiphenylphosphate salts, Nitrogen (N₂)
Anhydrides Isobutyl chloroformate, Ethyl chloroformate, Dicyclohexylcarbodiimide (B1669883) (DCC)Mixed AnhydrideGood reactivity and yields. highfine.com Milder conditions compared to acyl halides. Widely used in peptide synthesis.Carboxylate salt, Carbon dioxide (CO₂), Dicyclohexylurea (DCU)
Esters p-Nitrophenol, N-hydroxysuccinimide (NHS) for activated estersActivated EsterMild reaction conditions, minimal racemization. google.com Aminolysis of simple esters is slow. masterorganicchemistry.com Very common in solid-phase synthesis.p-Nitrophenol, N-hydroxysuccinimide

Iii. Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive ways to probe the molecular structure and environment of 2-Aminopentanedioic acid hydrochloride.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. When this compound or related amino acid derivatives are exposed to high-energy radiation, like gamma rays, they can form stable radical species.

Studies on gamma-irradiated L-glutamine hydrochloride, a closely related compound, have successfully used EPR to identify the resulting paramagnetic centers. znaturforsch.comresearchgate.net Upon irradiation at room temperature, the primary radicals formed are often attributed to species like ˙CH and ˙NH2. znaturforsch.comresearchgate.net The analysis of the EPR spectra, including the g-factor and hyperfine coupling constants, allows for the precise identification of the radical's structure. For instance, the interaction of the unpaired electron with neighboring protons and nitrogen nuclei leads to characteristic splitting patterns in the spectrum. znaturforsch.com

Simulations of the experimental spectra help in assigning the hyperfine coupling constants to specific nuclei, confirming the identity of the radical. These investigations are crucial for understanding the effects of radiation on the molecule and the stability of the resulting free radicals. znaturforsch.comresearchgate.net

Table 1. EPR Spectral Parameters for Radicals Identified in Gamma-Irradiated L-Glutamine Hydrochloride
Radical Speciesg-value (average)Hyperfine Coupling Constant (a) in mTReference
˙CH (π electron radical)2.0037 ± 0.0005aCH = 8.60 (average) znaturforsch.com
˙NH2 (σ electron radical)Not specifiedaN = 2.04 - 2.10; aH = 0.64 - 0.82 researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying functional groups within a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its carboxylic acid (-COOH), protonated amine (-NH3+), and alkyl (C-H) groups.

This technique is highly effective for identifying reaction products by observing the appearance or disappearance of specific absorption bands. For example, in a peptide synthesis reaction, the disappearance of the carboxylic acid bands and the appearance of new amide bands would confirm the formation of the desired product. FT-IR is also sensitive to changes in the crystalline environment and hydrogen bonding, which allows it to differentiate between polymorphic forms and even between racemic and enantiopure samples of amino acids. thermofisher.com The spectra of D- and L-enantiomers are identical, but the spectrum of a racemic DL-mixture can show distinct differences due to variations in crystal packing and intermolecular interactions. thermofisher.com

Table 2. Characteristic FT-IR Absorption Bands for this compound Functional Groups
Functional GroupVibrational ModeApproximate Wavenumber (cm-1)
O-H (Carboxylic Acid)Stretching2800-3300 (broad)
N-H (Protonated Amine)Stretching~3100-3200
C-H (Alkyl)Stretching2850-3000
C=O (Carboxylic Acid)Stretching~1700-1730
N-H (Protonated Amine)Bending~1500-1600
C-O (Carboxylic Acid)Stretching~1200-1300

Crystallographic Studies for Absolute Structure Determination

Crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid, offering an unambiguous determination of the molecular structure.

Studies have shown that L-glutamic acid hydrochloride crystallizes in the orthorhombic space group P212121. researchgate.netgithub.io The high-resolution data obtained from modern diffractometers allow for the precise location of all atoms, including hydrogen atoms, providing a complete picture of the crystal structure. researchgate.net This level of detail is essential for understanding physical properties and for computational modeling studies.

Table 3. Crystallographic Data for L-Glutamic Acid Hydrochloride at 153 K
ParameterValue
Chemical FormulaC5H10NO4+ · Cl-
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)5.1016 (1)
b (Å)11.6386 (4)
c (Å)13.2500 (3)
α, β, γ (°)90, 90, 90
Volume (Å3)786.73 (4)
Z (molecules per unit cell)4

Data from researchgate.net

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for determining the purity and concentration of active ingredients. For a polar compound like this compound, methods such as ion-exchange chromatography (IEC) or hydrophilic interaction liquid chromatography (HILIC) are often employed. helixchrom.comeuropa.eu

A typical HPLC method involves an analytical column, a mobile phase, and a detector. jocpr.com For amino acids, UV detection can be challenging due to the lack of a strong chromophore, often necessitating derivatization to enhance detection. researchgate.net Post-column derivatization with reagents like ninhydrin (B49086) or ortho-phthaldialdehyde (OPA) followed by visible or fluorescence detection, respectively, is a common and sensitive approach. europa.eu Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and specific for the analyte. Validation parameters include recovery, repeatability, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 4. Example HPLC Method Parameters for Glutamic Acid Analysis
ParameterCondition
Chromatography ModeIon-Exchange Chromatography (IEC)
Mobile PhaseSodium citrate (B86180) buffer gradient
Derivatization ReagentNinhydrin (post-column)
DetectionVisible (VIS) at 570 nm
Internal StandardNorleucine

Adapted from europa.eu

Table 5. Validation Parameters for a Validated HPLC Method for L-Glutamic Acid
ParameterResult
Linearity (R2)>0.99
Accuracy (Recovery %)99.19% - 102.08%
Precision (RSD %)< 5.69%
Limit of Detection (LOD)4.0 µg/mL
Limit of Quantification (LOQ)40.0 µg/mL

Data from researchgate.net

Compound Reference Table

Table 6. List of Chemical Compounds Mentioned
Compound Name
This compound
Glutamic acid hydrochloride
L-glutamine hydrochloride
Ninhydrin
Norleucine
ortho-Phthaldialdehyde (OPA)
Sodium citrate

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Targeted Amino Acid Analysis

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) stands as a powerful and sensitive technique for the targeted analysis of amino acids, including 2-Aminopentanedioic acid. This method combines the high-resolution separation capabilities of UHPLC with the precise mass detection of mass spectrometry, allowing for unequivocal identification and quantification.

In a typical UHPLC-MS/MS analysis, the protonated molecule of 2-Aminopentanedioic acid [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 148.06032. nih.gov The chromatographic separation is often achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining polar compounds like amino acids. nih.gov The mobile phase commonly consists of a gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). nih.govnih.gov This gradient elution allows for the effective separation of a complex mixture of amino acids. nih.gov

The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. researchgate.netresearchgate.net This involves monitoring a specific precursor ion (the protonated molecule) and its characteristic product ions generated through collision-induced dissociation. For 2-Aminopentanedioic acid, the transition from the precursor ion to dominant product ions provides a highly specific signature for its detection. researchgate.net The total analysis time for such methods is typically short, often less than 15 minutes, demonstrating the high-throughput nature of UHPLC-MS/MS. nih.gov

Table 1: Typical UHPLC-MS/MS Parameters for 2-Aminopentanedioic Acid Analysis
ParameterCondition
Chromatographic Mode Hydrophilic Interaction Liquid Chromatography (HILIC)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 148.06032
Detection Mode Multiple Reaction Monitoring (MRM)

Thin-Layer Chromatography (TLC) for Purity Determination and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique widely used for the qualitative analysis of amino acids, including 2-Aminopentanedioic acid. crsubscription.com It is particularly useful for assessing the purity of a sample and for monitoring the progress of chemical reactions. crsubscription.com The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel or cellulose) and the mobile phase (a solvent or mixture of solvents). crsubscription.comakjournals.com

For the analysis of amino acids, various solvent systems can be employed as the mobile phase. A common system for separating amino acids on cellulose (B213188) plates is a mixture of 2-butanol, pyridine, glacial acetic acid, and deionized water. akjournals.com The separation is influenced by the polarity of the amino acids and their interaction with the stationary and mobile phases. After development, the amino acids are typically visualized by spraying the plate with a ninhydrin solution and heating. southernbiological.comscirp.org Ninhydrin reacts with the primary amino group of most amino acids to produce a characteristic purple or violet color, allowing for their detection. scirp.org

The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. researchgate.net By comparing the Rf value of a sample spot to that of a standard, a preliminary identification can be made. researchgate.net While TLC is primarily a qualitative technique, semi-quantitative analysis can be achieved by comparing the size and intensity of the spots. akjournals.com

Table 2: Common TLC Systems for Amino Acid Analysis
Stationary PhaseMobile Phase CompositionVisualization Reagent
Cellulose2-Butanol : Pyridine : Glacial Acetic Acid : Water (39:34:10:26)Ninhydrin
Silica GelCitrate Buffer (pH 3.3)Ninhydrin

Quantitative Analytical Techniques

Accurate quantification of this compound is essential for quality control and research purposes. Titrimetric and atomic absorption techniques are two classical and reliable methods for this purpose.

Titrimetric Methods for Assay Determination (e.g., with Perchloric Acid)

Non-aqueous titration is a well-established method for the assay determination of substances that are weak bases in aqueous solutions, such as the amino group in 2-Aminopentanedioic acid. rdd.edu.iq The titration is typically carried out in a non-aqueous solvent, such as glacial acetic acid, which can enhance the basicity of the analyte. rdd.edu.iqfao.orgyoutube.com

In this method, a precisely weighed sample of this compound is dissolved in glacial acetic acid. fao.org Perchloric acid, a strong acid in this medium, is used as the titrant. rdd.edu.iqfao.orgrsc.org The endpoint of the titration can be determined potentiometrically using a glass-calomel combined electrode, which provides a sharp potential change at the equivalence point. rdd.edu.iqfao.org The reaction involves the protonation of the amino group by the perchloric acid. The assay is calculated based on the volume of perchloric acid consumed. fao.org

Calculation: Each milliliter of 0.1 N perchloric acid is equivalent to 14.713 mg of C₅H₉NO₄. fao.org

This method is known for its precision and accuracy and is often cited in pharmacopeial monographs for the assay of amino acids. fao.org

Atomic Absorption Techniques for Trace Element Analysis

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the determination of trace elements in a sample. teledynelabs.comej-eng.org While not a direct measure of the this compound molecule itself, it is crucial for assessing the purity of the compound by quantifying potential inorganic impurities. fao.orgresearchgate.net The presence of heavy metals and other trace elements is a critical quality parameter. fao.org

The principle of AAS involves the absorption of light by free atoms in the gaseous state. teledynelabs.com The sample is first atomized, typically by a flame or a graphite (B72142) furnace, to produce a cloud of ground-state atoms. ej-eng.org A light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomic vapor. teledynelabs.com The amount of light absorbed is proportional to the concentration of the element in the sample, following the Beer-Lambert law. teledynelabs.com

For the analysis of trace elements in this compound, the sample is typically dissolved and aspirated into the atomizer. fao.org The concentrations of elements such as lead, arsenic, and other heavy metals can be determined with high sensitivity and specificity. fao.orgnist.govnih.gov This technique is essential for ensuring that the compound meets stringent purity requirements for various applications. fao.org

Table 3: Trace Elements Commonly Analyzed by AAS in Amino Acid Samples
ElementTypical Wavelength (nm)Importance
Lead (Pb)283.3Toxic heavy metal with strict regulatory limits.
Arsenic (As)193.7Toxic metalloid with strict regulatory limits.
Zinc (Zn)213.9Essential trace element, but can be a contaminant.
Copper (Cu)324.7Essential trace element, but can be a contaminant.

Iv. Biochemical Roles and Metabolic Interplay in in Vitro Systems

Role as an Amino Acid Derivative in Key Biochemical Pathways

2-Aminopentanedioic acid is a cornerstone of cellular metabolism, participating in a wide array of biochemical reactions beyond its role in protein architecture. nih.gov Its involvement ranges from nitrogen metabolism to the synthesis of crucial signaling molecules.

A key function of 2-aminopentanedioic acid is its role in transamination, a fundamental process in amino acid metabolism where an amino group is transferred from an amino acid to an α-keto acid. wikipedia.org This reaction, catalyzed by aminotransferases (or transaminases), allows for the synthesis of non-essential amino acids and the degradation of most amino acids. wikipedia.org

In this metabolic network, α-ketoglutarate, an intermediate of the citric acid cycle, frequently acts as the primary acceptor of amino groups, leading to the formation of glutamate (B1630785) (the anionic form of 2-aminopentanedioic acid). wikipedia.orgwikipedia.org This reaction is reversible and central to linking amino acid metabolism with carbohydrate metabolism through the Krebs cycle. nih.govkhanacademy.org

The general reaction can be summarized as: Amino Acid + α-Ketoglutarate ⇌ α-Keto Acid + Glutamate wikipedia.org

This process highlights 2-aminopentanedioic acid as a major hub for nitrogen trafficking within the cell. nih.gov For instance, the glutamate can then donate its amino group to oxaloacetate to form aspartate, another crucial amino acid, regenerating α-ketoglutarate in the process. wikipedia.org In vitro studies using compounds like glycine (B1666218) and α-ketoglutarate have demonstrated the non-enzymatic potential for this transamination, yielding glutamate under specific pH and temperature conditions. researchgate.net

Table 1: Key Participants in Transamination Reactions Involving 2-Aminopentanedioic Acid
MoleculeRoleMetabolic Context
2-Aminopentanedioic acid (Glutamic Acid)Amino Group Donor/AcceptorCentral to amino acid synthesis and degradation. wikipedia.orgyoutube.com
α-KetoglutarateAmino Group AcceptorLinks amino acid metabolism with the Citric Acid Cycle. frontiersin.org
Aminotransferases (Transaminases)Enzyme CatalystFacilitates the transfer of amino groups. wikipedia.org
Pyridoxal-5'-phosphate (PLP)CoenzymeRequired for aminotransferase activity. wikipedia.org

In the central nervous system, 2-aminopentanedioic acid is the most abundant excitatory neurotransmitter. wikipedia.org Paradoxically, it also serves as the direct precursor for the synthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgpatsnap.com This conversion is a critical step for maintaining the balance between neuronal excitation and inhibition.

The synthesis of GABA from glutamate is a one-step decarboxylation reaction catalyzed by the enzyme glutamic acid decarboxylase (GAD). wikipedia.orgresearchgate.net This reaction is unique to GABAergic neurons, making GAD a key marker for identifying these cells in research. youtube.com In vitro studies using brain homogenates have confirmed that the formation of GABA is stoichiometric with the liberation of CO2 from glutamic acid. nih.gov

The reaction is as follows: Glutamate → GABA + CO₂ (catalyzed by GAD) youtube.com

Studies on neocortex tissue have shown that glutamine is a major source of the carbon backbone for GABA, which is first converted to glutamate before being decarboxylated to GABA. nih.gov This interplay between glutamine, glutamate, and GABA, often termed the GABA-glutamine cycle, is essential for sustaining inhibitory signaling. researchgate.net

As one of the 20 proteinogenic amino acids, 2-aminopentanedioic acid is a fundamental building block for protein synthesis. wikipedia.orgontosight.ai It is incorporated into polypeptide chains during translation according to the genetic codons GAA and GAG. wikipedia.org Beyond this direct structural role, it also acts as a precursor for the synthesis of other amino acids like glutamine, proline, and arginine, which are also required for protein synthesis. youtube.comslideshare.net

In vitro studies on cultured human enterocytes (Caco-2 cells) have demonstrated the importance of glutamine, synthesized from glutamate, in maintaining normal rates of protein synthesis. physiology.org When glutamine synthesis was inhibited, protein synthesis rates dramatically decreased, and this effect could be reversed by the addition of exogenous glutamine, but not glutamate. physiology.org This highlights the regulatory role of the glutamate-glutamine axis in protein homeostasis. Furthermore, research on primary cultures of rat hepatocytes has shown that glutamic acid can act as a signaling molecule to synchronize the rhythm of protein synthesis across a cell population. nih.gov

Enzymatic Transformations and Catalysis Studies

The metabolic versatility of 2-aminopentanedioic acid is governed by its interaction with specific enzymes that direct it into various pathways. In vitro studies of these enzymes have been crucial for understanding their mechanisms and regulatory features.

Glutamine synthetase (GS) is a vital enzyme that catalyzes the ATP-dependent condensation of glutamate with ammonia (B1221849) to form glutamine. wikipedia.orgnih.gov This reaction is a primary pathway for ammonia detoxification and a key step in nitrogen metabolism. nih.govyoutube.com

The two-step reaction mechanism is:

Glutamate + ATP → γ-Glutamyl phosphate (B84403) + ADP

γ-Glutamyl phosphate + NH₃ → Glutamine + Pi wikipedia.org

In vitro reconstitution experiments have shown that GS activity can be inhibited by specific protein-protein interactions. pnas.org Furthermore, glutamate itself, as a substrate, also acts as a regulator of the enzyme. wikipedia.org The activity of GS is crucial for providing glutamine, which serves as a nitrogen donor for the synthesis of many important biomolecules, including nucleotides and other amino acids. nih.gov In vitro models have shown that cancer cells, for example, often exhibit high GS activity to synthesize the glutamine necessary for their rapid growth. mdpi.com

As mentioned previously, 2-aminopentanedioic acid is the exclusive and specific substrate for glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis. frontiersin.org GAD catalyzes the irreversible α-decarboxylation of L-glutamate. mdpi.com This enzyme requires pyridoxal-5'-phosphate (PLP) as a cofactor for its activity. mdpi.comresearchgate.net

In vitro studies have been instrumental in characterizing GAD from various sources, including bacteria and vertebrates. mdpi.com Research has shown that the enzyme is highly specific for L-glutamate and is not active on D-glutamate. researchgate.net The optimal pH for GAD activity is typically in the acidic range (3.8-4.5), which is a key consideration in in vitro assays and industrial applications for GABA production. frontiersin.orgresearchgate.net The decarboxylation reaction consumes a proton, which can lead to an increase in pH, thereby inhibiting further enzyme activity if not buffered. frontiersin.org

Table 2: Key Enzymes in the Transformation of 2-Aminopentanedioic Acid
EnzymeReaction CatalyzedCofactor/RequirementsSignificance of In Vitro Findings
Glutamine Synthetase (GS)Glutamate + NH₃ + ATP → Glutamine + ADP + PiATP, Mg²⁺Demonstrates a key route for ammonia assimilation and glutamine's role in regulating protein synthesis. physiology.orgwikipedia.orgyoutube.com
Glutamate Decarboxylase (GAD)Glutamate → GABA + CO₂Pyridoxal-5'-phosphate (PLP)Confirms the direct pathway for GABA synthesis and characterizes enzyme kinetics (e.g., optimal pH). frontiersin.orgresearchgate.net

Kinetic Studies of Oxidative Deamination and Decarboxylation Reactions (e.g., with Quinolinium Dichromate)

The oxidation of 2-aminopentanedioic acid by quinolinium dichromate (QDC) in an aqueous perchloric acid medium serves as a model for studying its deamination and decarboxylation kinetics. researchgate.net Research conducted under pseudo-first-order conditions, with an excess of the amino acid substrate, demonstrates that the reaction is first order with respect to both QDC and 2-aminopentanedioic acid. researchgate.net

Kinetic data suggests a mechanism where a protonated QDC species is the active oxidant. researchgate.net The reaction is believed to proceed through the formation of a complex between the oxidant and the substrate, which then decomposes in a slow, rate-determining step to yield the final products. researchgate.netjetir.org

Table 1: Kinetic Parameters for the Oxidation of 2-Aminopentanedioic Acid by Quinolinium Dichromate researchgate.net

ParameterObservation
Reaction Order (Quinolinium Dichromate) First Order
Reaction Order (2-Aminopentanedioic Acid) First Order
Effect of [H⁺] Rate increases with increasing acid concentration
Effect of Ionic Strength Rate increases with increasing ionic strength
Effect of Added Products Insignificant effect on rate

Cellular and Microbial Metabolic Investigations

The metabolic significance of 2-aminopentanedioic acid is pronounced in various cellular and microbial systems, where it can serve as a critical nutrient source and participate in competitive metabolic pathways.

Aspergillus fumigatus, an opportunistic fungal pathogen, exhibits significant metabolic flexibility, enabling it to acquire nutrients from diverse environments. nih.gov When preferred nitrogen sources are scarce, A. fumigatus can utilize amino acids, including glutamic acid (the deprotonated form of 2-aminopentanedioic acid), as a source of nitrogen to support its growth and virulence. nih.govnih.gov

The fungus secretes proteases to break down complex proteins in the environment, releasing amino acids that are then assimilated. nih.gov The metabolism of glutamine and glutamate is essential for the activation of antifungal effector functions in host immune cells responding to A. fumigatus, highlighting the central role of this amino acid in the host-pathogen interaction. nih.gov The uptake and catabolism of amino acids are tightly regulated processes, involving specific amino acid permeases and enzymes such as glutamate dehydrogenase to channel the nitrogen into central metabolic pathways. nih.gov

Table 2: Role of 2-Aminopentanedioic Acid as a Nitrogen Source in Aspergillus fumigatus

Metabolic AspectDescriptionReference
Nutritional Flexibility Utilized as a nitrogen source when primary sources are limited. nih.gov
Nutrient Acquisition Assimilated following the extracellular digestion of proteins by proteases. nih.gov
Virulence Factor Glutamine/glutamate metabolism is crucial for the fungus's pathogenic activity and interaction with host immune systems. nih.gov
Metabolic Regulation Involves specific permeases and dehydrogenases for uptake and integration into central nitrogen metabolism. nih.gov

In the context of bacterial metabolism, 2-aminopentanedioic acid is not only a nutrient but also a participant in competitive metabolic interactions. For the lactic acid bacterium Oenococcus oeni, which is crucial in winemaking, glutamic acid is an essential amino acid, meaning the bacterium cannot synthesize it and must acquire it from its environment. nih.govsemanticscholar.org

Studies have revealed a significant antagonistic relationship between L-aspartic acid and L-glutamic acid in O. oeni. nih.govresearchgate.net An excess concentration of L-aspartic acid in the growth medium can inhibit the growth of O. oeni and reduce its consumption of D-glucose and L-malic acid. nih.gov This inhibitory effect is attributed to the competitive inhibition of L-glutamic acid transport by L-aspartic acid. nih.gov The growth inhibition caused by high levels of L-aspartic acid can be reversed by increasing the concentration of L-glutamic acid in the medium, confirming the competitive nature of the interaction. nih.gov Such amino acid antagonisms can have practical implications, potentially explaining difficulties in inducing malolactic fermentation in certain wine environments. nih.govresearchgate.net

Table 3: Competitive Metabolic Effects of 2-Aminopentanedioic Acid in Oenococcus oeni

ConditionObservationMechanismReference
Glutamic Acid Requirement Essential amino acid for growth.Unable to synthesize it de novo. nih.govsemanticscholar.org
Excess L-Aspartic Acid Bacterial growth is reduced or inhibited.Competitive inhibition of L-glutamic acid transport. nih.govresearchgate.net
Excess L-Aspartic Acid + Increased L-Glutamic Acid The inhibitory effect on growth is reduced or overcome.Increased substrate concentration outcompetes the inhibitor. nih.gov

V. Chemical Derivatization Strategies for Enhanced Research Applications

Functional Group Modifications for Synthetic Utility

Beyond analytical detection, the functional groups of 2-aminopentanedioic acid hydrochloride can be modified to facilitate its use in chemical synthesis. These modifications are crucial for incorporating this amino acid into larger molecules like peptides or for creating novel, modified amino acid structures with unique properties.

The formation of a peptide bond is a cornerstone of peptide and protein chemistry, and it requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. luxembourg-bio.comuantwerpen.be In the context of 2-aminopentanedioic acid, which has two carboxylic acid groups (the α-carboxyl and the γ-carboxyl in the side chain), selective activation is often necessary.

To form an amide bond, the carboxylic acid is typically converted into a more reactive species. Common methods include the formation of acyl halides, acyl azides, anhydrides, or active esters. researchgate.net This activation is achieved using a variety of coupling reagents. Widely used classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net

Organophosphorus reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) activate the carboxylic acid. researchgate.net

Aminium/Uronium reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and TBTU are used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to facilitate efficient coupling and minimize side reactions like racemization. researchgate.net

In peptide synthesis involving glutamic acid, protecting groups are essential to ensure that the correct carboxyl group is activated and to prevent unwanted side reactions with the amino group or the side-chain carboxyl. libretexts.org The choice of activating agent and reaction conditions is critical to achieve high yields and maintain the chiral integrity of the amino acid. researchgate.net

Table 4: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Mechanism of Action
Carbodiimides DCC, EDC Forms a reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net
Organophosphorus BOP, PyBOP Activates the carboxylic acid group. researchgate.net

Electrophilic halogenation is a powerful tool for creating modified amino acids with altered steric and electronic properties, which can be valuable for studying protein structure and function or for developing new bioactive molecules. nih.gov Halogens can serve as reactive handles for further synthetic transformations. escholarship.org

A documented example of halogenating a glutamic acid derivative involves the bromination of N-phthaloyl-L-glutamic acid. This reaction, when followed by methanolysis, yields a mixture of the threo and erythro diastereoisomers of 4-bromo-glutamic acid derivatives. beilstein-journals.org This process introduces a bromine atom at the C4 position of the glutamic acid backbone. The resulting halogenated amino acids can then be used in further synthetic steps. For instance, the diastereomers can be separated, and subsequent hydrolysis can yield the free 4-hydroxy-L-glutamic acid stereoisomers, demonstrating the utility of halogenation as a step towards synthesizing other modified amino acids. beilstein-journals.org

Table 5: Mentioned Compounds

Compound Name
This compound
2,4′-Dibromoacetophenone
Ortho-Phthalaldehyde (OPA)
9-Fluorenylmethyl Chloroformate (FMOC)
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)
6-aminoquinoline (AMQ)
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)
1-Hydroxybenzotriazole (HOBt)

Vi. Theoretical and Computational Investigations

Molecular Modeling and Simulation of Solution Behavior

Molecular modeling and simulations are employed to study the thermodynamic and transport properties of glutamic acid and its salts in aqueous solutions. These studies are crucial for understanding its behavior in complex biological and chemical systems.

The behavior of 2-aminopentanedioic acid in multi-component aqueous solutions is critical for many applications. Water activity and osmotic coefficients are key thermodynamic properties that describe the colligative properties of these solutions and the interactions between the solute and solvent.

Vapor pressure osmometry is a technique used to experimentally determine the water activity in ternary systems, such as those containing sodium L-glutamate (the sodium salt of 2-aminopentanedioic acid), guanidinium (B1211019) hydrochloride, and water. acs.org From these measurements, the osmotic coefficients of the mixtures can be calculated. Studies on such systems have been conducted at various concentrations and temperatures, for instance at 298.15 K and 310.15 K. acs.org The experimental data reveal that the osmotic coefficients exhibit non-linear dependencies on the concentration of the amino acid salt, often with several extremums. acs.org These complex behaviors highlight the intricate interplay of electrostatic and non-coulombic interactions within the solution. Further research has also utilized vapor pressure osmometry to obtain water activity and osmotic coefficients for glutamic acid and its sodium and calcium salts in aqueous solutions. researchgate.net

System Component 1System Component 2Measured PropertiesTemperature (K)
Sodium L-glutamateGuanidinium hydrochlorideWater activity, Osmotic coefficients298.15, 310.15
L-glutamic acidWaterWater activity, Osmotic coefficients298.15, 310.15
Sodium L-glutamateWaterWater activity, Osmotic coefficients298.15, 310.15
Calcium L-glutamateWaterWater activity, Osmotic coefficients298.15, 310.15

This table summarizes systems involving 2-aminopentanedioic acid or its salts for which water activity and osmotic coefficients have been computationally and experimentally investigated.

To theoretically describe and predict the behavior observed in experiments, various equation of state (EoS) models are utilized. The electrolyte perturbed-chain statistical associating fluid theory (ePC-SAFT) is one such advanced model. acs.org This approach can accurately model the chemical potentials of components in ternary solutions containing salts and amino acid salts. acs.org

The successful application of the ePC-SAFT model often requires the inclusion of binary interaction parameters between the ions and the amino acid salt. For the guanidinium ion and glutamate (B1630785), negative values for these parameters were necessary to align the model with experimental data. acs.org This indicates that strong, non-Coulombic short-range interactions are significant between the ion and the amino acid salt. acs.org Other theoretical models, such as the Pitzer equations and the mean spherical approximation (MSA), have also been used to model the thermodynamic properties of glutamic acid salt solutions. researchgate.net These models help in understanding the forces that govern the stability and structure of these solutions. nih.gov

Equation of State ModelApplicationKey Finding
ePC-SAFTModeling chemical potentials in ternary GndmCl + Na-L-Glu + water solutionsStrong non-Coulomb short-range interactions exist between the guanidinium ion and the amino acid salt. acs.org
Pitzer EquationsTheoretical modeling of aqueous solutions of glutamic acid and its saltsProvides a framework for calculating osmotic and activity coefficients. researchgate.net
Mean Spherical Approximation (MSA)Theoretical modeling of aqueous solutions of glutamic acid and its saltsUsed alongside Pitzer equations for theoretical analysis of solution properties. researchgate.net

This table presents various Equation of State models used to analyze interactions in solutions containing 2-aminopentanedioic acid or its salts.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations offer a molecular-level understanding of reaction pathways, transition states, and the electronic structure of reactants and products. These methods are invaluable for elucidating the mechanisms of complex reactions involving 2-aminopentanedioic acid. rsc.org

Quantum chemical methods, including ab initio and semi-empirical approaches like PM3, are used to study the electronic properties of amino acids such as glutamic acid. researchgate.net These calculations can determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity, particularly in oxidative reactions. The energy gap between HOMO and LUMO provides insight into the chemical stability and reactivity of the molecule. By mapping the molecular electrostatic potential and charge density, researchers can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby helping to identify potential intermediate species in a reaction pathway. researchgate.net

Quantum chemical calculations are instrumental in predicting and evaluating the energetics of a reaction. rsc.org They can be used to calculate key thermodynamic quantities such as the standard Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰) for a given reaction. For instance, in enzymatic reactions involving glutamate derivatives, thermodynamic parameters have been determined that shed light on the role of solvent reorganization during the reaction. nih.gov These calculations indicate that significant changes in solvation can occur, which is reflected in a large entropy value. nih.gov By calculating the energies of transition states, these methods also allow for the prediction of activation energies, providing a quantitative measure of the kinetic feasibility of a proposed reaction mechanism. rsc.org

Calculated ParameterSignificance in Reaction Mechanism Analysis
HOMO/LUMO EnergiesIndicates chemical reactivity and stability; helps predict sites of oxidation/reduction. researchgate.net
Molecular Electrostatic PotentialIdentifies electron-rich and electron-poor regions, predicting sites for nucleophilic/electrophilic attack. researchgate.net
Gibbs Free Energy (ΔG⁰)Determines the spontaneity of a reaction. nih.gov
Enthalpy (ΔH⁰)Measures the heat change of a reaction. nih.gov
Entropy (ΔS⁰)Quantifies the change in disorder, often related to solvent reorganization. nih.gov
Activation EnergyDetermines the kinetic barrier and rate of a reaction. rsc.org

This table outlines key parameters derived from quantum chemical calculations and their importance in understanding the reaction mechanisms of 2-aminopentanedioic acid.

Vii. Research Applications and Methodological Contributions

Utilization as a Biochemical Reagent in Life Science Research

2-Aminopentanedioic acid hydrochloride, as the hydrochloride salt of glutamic acid, is a vital biochemical reagent in life science research. Its enhanced stability and solubility in aqueous solutions make it a preferred choice for introducing glutamate (B1630785) into experimental systems. Glutamic acid is a non-essential amino acid that plays a central role in cellular metabolism and is the most abundant excitatory neurotransmitter in the vertebrate nervous system. Consequently, the hydrochloride form is frequently used in studies investigating neurotransmission, metabolic pathways, and protein synthesis.

In neuroscience, it is instrumental in studies related to excitotoxicity, where excessive stimulation by glutamate can lead to neuronal damage. Researchers utilize this compound to induce controlled excitotoxic conditions in cell cultures to investigate the mechanisms of neuronal death in pathologies like stroke and neurodegenerative diseases. Furthermore, its role as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) makes it a crucial compound in studies of the balance between excitatory and inhibitory signaling in the brain.

Application in Cell Culture Media Formulation

Amino acids are fundamental components of cell culture media, serving as the building blocks for protein synthesis and playing a crucial role in cellular metabolism. Glutamic acid, often supplied as this compound for stability, is an important constituent in many cell culture formulations. While glutamine is often considered the primary energy source for many cultured cells, it is notoriously unstable in liquid media, degrading into pyroglutamate (B8496135) and ammonia (B1221849), the latter of which can be toxic to cells.

To overcome this instability, more stable dipeptide forms of glutamine are often used, or alternatively, the culture medium is supplemented with glutamic acid. Cells can utilize glutamic acid to synthesize glutamine intracellularly, providing a more stable and continuous supply of this critical amino acid. This approach helps to maintain the integrity of the cell culture medium over longer periods, ensuring more consistent and reproducible experimental outcomes. Therefore, this compound serves as a key supplement in formulating robust and reliable cell culture media, particularly for demanding applications such as large-scale biopharmaceutical production and sensitive primary cell cultures.

Use in Ligand Binding Assays and Structure-Affinity Relationship (SAR) Studies

This compound is a valuable tool in pharmacological research, particularly in ligand binding assays and structure-affinity relationship (SAR) studies targeting glutamate receptors and transporters. Ligand binding assays are used to determine the affinity of a ligand for a specific receptor. In the context of glutamate research, radiolabeled forms of glutamic acid or its analogs are used to characterize the binding properties of glutamate receptors. The hydrochloride salt provides a stable and soluble source of the ligand for these aqueous assays.

In competitive binding assays, unlabeled 2-aminopentanedioic acid is used to displace a radiolabeled ligand from its binding site on the receptor. By measuring the concentration of the unlabeled ligand required to inhibit the binding of the radiolabeled ligand by 50% (the IC50 value), researchers can determine the affinity of the test compound for the receptor. This information is crucial for the development of new drugs that target the glutamatergic system.

SAR studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications affect their biological activity. By systematically altering the structure of glutamic acid and its analogs, researchers can identify the key chemical features required for high-affinity binding to specific glutamate receptor subtypes. These studies are essential for the rational design of selective agonists and antagonists for therapeutic applications in various neurological and psychiatric disorders. For instance, a series of α-glutamic acid scaffold-based compounds have been designed and synthesized as inhibitors of ADAMTS-4 and ADAMTS-5, enzymes implicated in osteoarthritis, with some compounds showing potent inhibition in the micromolar range. nih.gov

Contribution to Fundamental Amino Acid Metabolism and Degradation Studies

Glutamic acid is a central hub in amino acid metabolism, and this compound is a key reagent for studying these intricate pathways. The first step in the breakdown of most amino acids is the removal of the amino group, typically through a transamination reaction where the amino group is transferred to α-ketoglutarate to form glutamate. The resulting carbon skeletons can then be used for energy production or the synthesis of glucose or fatty acids.

Conversely, glutamate can be deaminated to regenerate α-ketoglutarate and release ammonia, which is then converted to urea (B33335) for excretion. This process of oxidative deamination is a critical step in nitrogen metabolism. By using isotopically labeled this compound, researchers can trace the metabolic fate of glutamate's carbon and nitrogen atoms through these various pathways. These studies have been fundamental to our understanding of how the body manages amino acid homeostasis and responds to different dietary and physiological conditions. Dysregulation of these pathways is implicated in numerous metabolic diseases, making the study of glutamate metabolism a critical area of biomedical research.

Application in Peptide Chemistry and Reagent Development for Peptide Synthesis

In the field of peptide chemistry, 2-aminopentanedioic acid and its derivatives are important building blocks for the synthesis of peptides and peptidomimetics. The hydrochloride form can be used as a starting material for the synthesis of protected amino acid derivatives suitable for solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain that is attached to a solid support. To ensure the correct sequence, the reactive functional groups of the amino acids (the amino group and any side-chain functional groups) must be temporarily protected.

For glutamic acid, the side-chain carboxylic acid is typically protected as an ester (e.g., a t-butyl ester) to prevent it from reacting during the peptide coupling steps. The N-terminus is commonly protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which can be removed under mild basic conditions. Fmoc-Glu(OtBu)-OH is a commonly used derivative in SPPS. peptide.com

Furthermore, the principles of peptide chemistry are utilized to develop novel reagents. For example, coupling reagents, which facilitate the formation of the amide bond between amino acids, are essential for efficient peptide synthesis. Some of these reagents are themselves hydrochlorides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC HCl), which is a water-soluble carbodiimide (B86325) used to activate the carboxylic acid group of the incoming amino acid. The study of glutamic acid-containing peptides and the development of reagents for their synthesis are crucial for creating novel therapeutic peptides and for understanding protein structure and function.

Data Tables

Table 1: Properties of this compound

PropertyValue
Synonyms L-Glutamic acid hydrochloride, Glu·HCl
Molecular Formula C5H10ClNO4
Molecular Weight 183.59 g/mol
Appearance White crystalline powder
Solubility Soluble in water

Table 2: Applications in Research

Research AreaApplication of this compound
Neuroscience Induction of excitotoxicity, studies of neurotransmitter balance
Cell Biology Component of cell culture media, stable source for glutamine synthesis
Pharmacology Ligand in binding assays, tool for Structure-Affinity Relationship (SAR) studies
Biochemistry Tracer in amino acid metabolism and degradation studies
Peptide Chemistry Precursor for protected amino acids in solid-phase peptide synthesis

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity of 2-aminopentanedioic acid hydrochloride?

  • Specific Rotation : Determine optical activity using a polarimeter. Prepare a solution of 10 g dried sample in 100 mL 2 N HCl, and measure [α] at 20°C. Deviations from literature values (e.g., +24.4° in water at 22°C) indicate impurities .
  • Loss on Drying : Dry 1 g sample at 105°C for 3 h; weight loss >1% suggests residual solvents or moisture .
  • Residue on Ignition : Ash 1 g sample; residues >0.1% indicate inorganic contaminants .

Q. How should this compound be stored to ensure stability?

  • Store in airtight containers at ambient temperature. Avoid prolonged exposure to humidity, as hygroscopicity may alter solubility and reactivity. Stability studies show no decomposition under these conditions for up to 24 months .

Q. What solvents are compatible with this compound for experimental use?

  • It is soluble in water (5 mg/mL in PBS pH 7.2), dimethyl sulfoxide (DMSO; 5 mg/mL), and dimethylformamide (DMF; 2 mg/mL). Avoid non-polar solvents like hexane due to poor solubility .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized for high-yield production?

  • Catalytic Hydrogenation : Use Pd/C under H₂ atmosphere in methanol to reduce protected intermediates (e.g., tert-butyloxycarbonyl derivatives) with >90% yield .
  • Acid Hydrolysis : Hydrolyze glutamine derivatives in 6 M HCl at 110°C for 12 h, followed by recrystallization from ethanol/water (1:1) to achieve >95% purity .

Q. What analytical techniques resolve contradictions in solubility data across studies?

  • Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous solutions to detect aggregation, which may explain discrepancies in reported solubility .
  • High-Performance Liquid Chromatography (HPLC) : Use a LiChrospher RP Select B column (C18, 5 µm) with UV detection at 210 nm to quantify dissolved vs. undissolved fractions under varying pH conditions .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • Peptide Coupling : React with DCC (dicyclohexylcarbodiimide) in chloroform to form protected dipeptides. For example, it serves as a precursor in synthesizing (S,S)-2-aminoglutaric acid derivatives with antitumor activity .
  • Targeted Drug Delivery : Conjugate with poly(lactic-co-glycolic acid) (PLGA) nanoparticles via carbodiimide chemistry for pH-responsive release in cancer therapy .

Q. What safety protocols are critical when handling this compound in biochemical assays?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for powder handling due to respiratory irritation risks .
  • Spill Management : Collect solids mechanically, avoid water flushing, and dispose as hazardous waste under EPA guidelines .

Methodological Guidance for Data Interpretation

Q. How to distinguish between enantiomeric impurities in chiral synthesis?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) mobile phase. Retention time shifts >0.5 min indicate contamination with D-glutamic acid derivatives .

Q. What statistical approaches validate reproducibility in stability studies?

  • Accelerated Stability Testing : Use Arrhenius modeling at 40°C/75% RH for 6 months to predict shelf life. Perform ANOVA on triplicate samples to confirm data consistency (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.